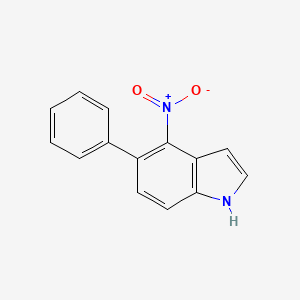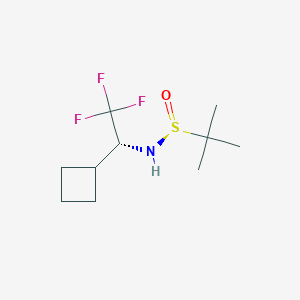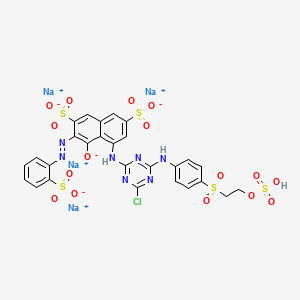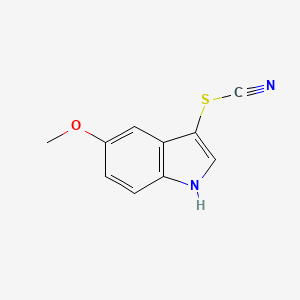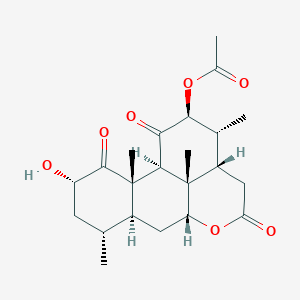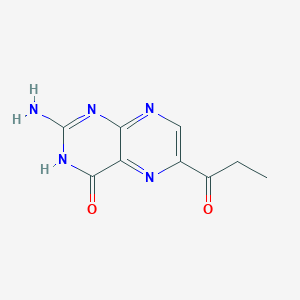
6-丙酰蝶呤
描述
Dehydrodeoxysepiapterin, also known as Dehydrodeoxysepiapterin, is a useful research compound. Its molecular formula is C9H9N5O2 and its molecular weight is 219.2 g/mol. The purity is usually 95%.
The exact mass of the compound Dehydrodeoxysepiapterin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Pigments, Biological - Pterins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Dehydrodeoxysepiapterin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dehydrodeoxysepiapterin including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌研究
6-丙酰蝶呤已被评估其抗癌功效。 研究表明,它可以诱导癌细胞凋亡,特别是通过影响mdm2和p53等基因的表达 。 这种化合物已从枯草芽孢杆菌中纯化并用于小鼠实验,结果表明其可减少血管生成,血管生成是肿瘤生长的关键过程 .
多巴胺生物合成
这种化合物在多巴胺的合成中起作用,多巴胺是一种对运动、动机和奖赏处理至关重要的神经递质。它作为褐黄蝶呤的前体,而褐黄蝶呤是苯丙氨酸羟化酶所需的。 这种酶将苯丙氨酸转化为L-多巴,它是多巴胺的直接前体.
四氢生物蝶呤 (BH4) 再生
研究表明,6-丙酰蝶呤可能有助于四氢生物蝶呤 (BH4)的再生,BH4是多巴胺合成中的辅因子。 它可以作为褐黄蝶呤还原酶的底物,帮助维持健康的dopamine水平.
神经退行性疾病研究
鉴于其在多巴胺合成和BH4再生中的作用,6-丙酰蝶呤正在被研究其在帕金森病和阿尔茨海默病等神经退行性疾病中的潜在治疗作用.
一氧化氮的产生
该化合物可能会影响一氧化氮的产生,一氧化氮是一种在血管舒张和血流调节中起重要作用的分子.
分析方法开发
6-丙酰蝶呤用于分析方法的开发和验证,特别是在简化新药申请 (ANDA) 的质量控制 (QC) 应用中,或在沙丙蝶呤等药物的商业生产过程中 .
化学合成试剂
作用机制
Target of Action
6-Propionylpterin, also known as 2-amino-6-propanoyl-3H-pteridin-4-one or Dehydrodeoxysepiapterin, has been studied for its anticancer efficacy . The primary target of this compound is cancer cells, specifically those induced by Dalton’s Lymphoma Ascites (DLA) . The compound is believed to enhance the activity of inducible nitric oxide synthase (iNOS), leading to an increased production of nitric oxide (NO), a molecule known to induce apoptosis in cancer cells .
Mode of Action
The compound interacts with its targets by inducing apoptosis, a form of programmed cell death . This is achieved through the upregulation of the Mdm2 gene, which inhibits the expression of the p53 gene, a key player in cell cycle regulation and apoptosis . The downregulation of p53 is believed to be a result of Mdm2 blocking its transcriptional activity .
Biochemical Pathways
The action of 6-Propionylpterin affects several biochemical pathways. The compound’s administration is thought to enhance the activity of iNOS, leading to an increased production of NO . This, in turn, initiates a cascade of events, including the downregulation of Bcl2, a protein that prevents apoptosis, and the activation of Caspase 2 and Cytochrome c . These proteins play crucial roles in the induction of apoptosis .
Pharmacokinetics
It has been administered via intraperitoneal injection in experimental settings
Result of Action
The result of 6-Propionylpterin’s action is the induction of apoptosis in cancer cells . This is achieved through a series of molecular and cellular changes, including the upregulation of Mdm2, the downregulation of p53 and Bcl2, and the activation of Caspase 2 and Cytochrome c . These changes lead to cell shrinking, membrane blebbing, and ultimately, cell death .
Action Environment
It is known that the compound has been purified from a native strain of bacillus subtilis , suggesting that its production and stability may be influenced by the conditions in which this bacterium is cultured
生化分析
Biochemical Properties
Dehydrodeoxysepiapterin is involved in several biochemical reactions, particularly those involving tetrahydrobiopterin-dependent enzymes. It interacts with enzymes such as 6-pyruvoyltetrahydropterin synthase and sepiapterin synthase. The enzymatic conversion of 7,8-dihydro-6-hydroxymethylpterin to dehydrodeoxysepiapterin is catalyzed by 6-pyruvoyltetrahydropterin synthase. Subsequently, dehydrodeoxysepiapterin is hydroxylated to form sepiapterin by sepiapterin synthase. These interactions are crucial for the biosynthesis of tetrahydrobiopterin, which is essential for the proper functioning of nitric oxide synthase and other enzymes involved in neurotransmitter synthesis.
Cellular Effects
Dehydrodeoxysepiapterin influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts as a precursor for sepiapterin, which enhances the activity of nitric oxide synthase, leading to increased production of nitric oxide. Nitric oxide is a signaling molecule involved in vasodilation, neurotransmission, and immune function. The presence of dehydrodeoxysepiapterin in cells can thus impact these processes by modulating the levels of nitric oxide and other related molecules.
Molecular Mechanism
At the molecular level, dehydrodeoxysepiapterin exerts its effects through its role as a precursor for sepiapterin. The conversion of dehydrodeoxysepiapterin to sepiapterin involves binding interactions with specific enzymes, such as sepiapterin synthase. This conversion enhances the activity of nitric oxide synthase, leading to increased production of nitric oxide. Additionally, dehydrodeoxysepiapterin may influence gene expression by modulating the levels of tetrahydrobiopterin, which is involved in the synthesis of neurotransmitters like dopamine and serotonin.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dehydrodeoxysepiapterin can change over time due to its stability and degradation. Studies have shown that the stability of dehydrodeoxysepiapterin can be influenced by factors such as temperature and pH . Over time, dehydrodeoxysepiapterin may degrade, leading to changes in its effects on cellular function. Long-term studies in vitro and in vivo have observed that dehydrodeoxysepiapterin can have sustained effects on nitric oxide production and related cellular processes .
Dosage Effects in Animal Models
The effects of dehydrodeoxysepiapterin vary with different dosages in animal models. At lower doses, dehydrodeoxysepiapterin can enhance the activity of nitric oxide synthase and increase nitric oxide production . At higher doses, it may exhibit toxic or adverse effects, such as oxidative stress and cellular damage . Threshold effects have been observed, where the beneficial effects of dehydrodeoxysepiapterin are seen at specific dosage ranges, while higher doses lead to detrimental outcomes .
Metabolic Pathways
Dehydrodeoxysepiapterin is involved in the metabolic pathways related to the biosynthesis of tetrahydrobiopterin. It is converted to sepiapterin by the enzyme sepiapterin synthase, which then serves as a cofactor for nitric oxide synthase. This pathway is crucial for the production of nitric oxide and the synthesis of neurotransmitters like dopamine and serotonin. The interactions of dehydrodeoxysepiapterin with these enzymes and cofactors play a significant role in regulating metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, dehydrodeoxysepiapterin is transported and distributed through various mechanisms . It can be transported across cell membranes via specific transporters or binding proteins . The distribution of dehydrodeoxysepiapterin within cells can affect its localization and accumulation, influencing its activity and function . Understanding the transport and distribution mechanisms of dehydrodeoxysepiapterin is essential for elucidating its role in cellular processes.
Subcellular Localization
Dehydrodeoxysepiapterin exhibits specific subcellular localization, which can impact its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of dehydrodeoxysepiapterin can influence its interactions with other biomolecules and its overall role in cellular processes . Understanding the factors that determine the subcellular localization of dehydrodeoxysepiapterin is crucial for comprehending its biochemical and cellular effects.
属性
IUPAC Name |
2-amino-6-propanoyl-3H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O2/c1-2-5(15)4-3-11-7-6(12-4)8(16)14-9(10)13-7/h3H,2H2,1H3,(H3,10,11,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMJRCSEEHRFIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CN=C2C(=N1)C(=O)NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00555146 | |
| Record name | 2-Amino-6-propanoylpteridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00555146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71014-28-3 | |
| Record name | 6-Propionylpterin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071014283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-6-propanoylpteridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00555146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-PROPIONYLPTERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3RYK5TF4D6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the proposed mechanisms of action for 6-propionylpterin's anticancer activity?
A1: Research suggests that 6-propionylpterin might exert its anticancer effects through a pathway involving the protein Mdm2. In a study using a native strain of Bacillus subtilis as a source for 6-propionylpterin and a DLA-induced mice model, researchers observed an upregulation of the mdm2 gene alongside a downregulation of the p53 gene in treated cells. [] Mdm2 is known to negatively regulate p53, a critical tumor suppressor protein, by inhibiting its transcriptional activity, promoting its nuclear export, and accelerating its degradation. [] This interaction suggests a potential mechanism where 6-propionylpterin, via Mdm2 upregulation, could suppress p53, thereby potentially contributing to the observed anticancer activity.
Q2: How does 6-propionylpterin impact angiogenesis in cancer models?
A2: The research indicates that 6-propionylpterin may exhibit anti-angiogenic properties. In the DLA-induced mice model, administration of 6-propionylpterin led to a visible reduction in angiogenesis. [] While the exact mechanism remains to be fully elucidated, this observation aligns with previous findings on sepiapterin, a precursor to tetrahydrobiopterin, which has been shown to inhibit vascular endothelial growth factor A (VEGF-A)-induced proliferation and adhesion of human umbilical vein endothelial cells (HUVECs) by downregulating VEGFR-2 signaling pathways. [] Since angiogenesis, the formation of new blood vessels, plays a crucial role in tumor growth and metastasis, the observed anti-angiogenic effects of 6-propionylpterin could contribute to its overall anticancer activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


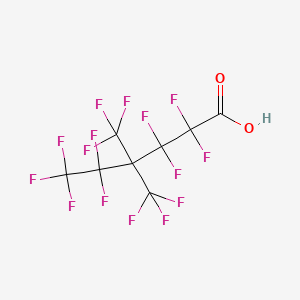
![(4AR,6S,7R,8S,8aR)-8-(naphthalen-2-ylmethoxy)-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxin-7-yl benzoate](/img/structure/B1494698.png)
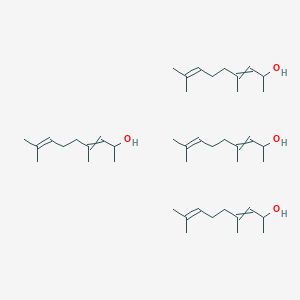
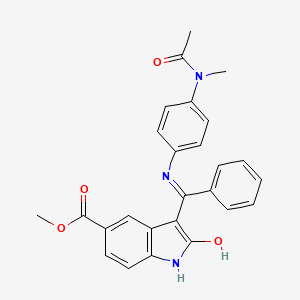
![Methyl 6-(methoxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1494726.png)
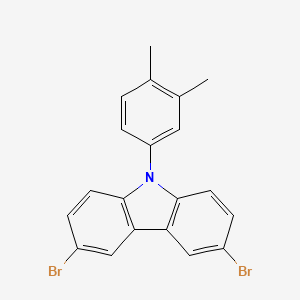
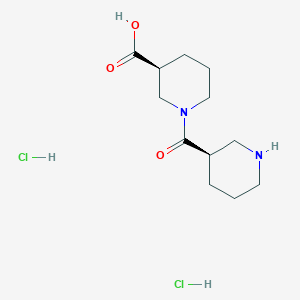
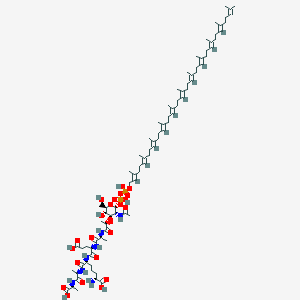
![6-(4-Bromo-phenyl)-13-thia-5-aza-indeno[1,2-c]phenanthrene](/img/structure/B1494740.png)
